3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
CAS No.: 339009-83-5
Cat. No.: VC5327738
Molecular Formula: C14H10F3N3O2
Molecular Weight: 309.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339009-83-5 |
|---|---|
| Molecular Formula | C14H10F3N3O2 |
| Molecular Weight | 309.248 |
| IUPAC Name | 3-nitro-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
| Standard InChI | InChI=1S/C14H10F3N3O2/c15-14(16,17)10-4-2-5-11(8-10)19-13(18)9-3-1-6-12(7-9)20(21)22/h1-8H,(H2,18,19) |
| Standard InChI Key | ATTSQSGOYJWVGY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=CC(=C2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The structure of 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide comprises a benzene ring substituted with a nitro group (-NO) at the 3-position and a carboximidamide group (-C(=NH)NH) at the adjacent position. The carboximidamide nitrogen is further bonded to a 3-(trifluoromethyl)phenyl moiety, introducing steric and electronic effects from the electron-withdrawing trifluoromethyl (-CF) group .
Key Structural Features:
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Nitro Group: Enhances electrophilicity and influences reactivity in reduction or substitution reactions.
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Trifluoromethyl Group: Improves lipid solubility and metabolic stability, common in agrochemical and pharmaceutical intermediates .
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Carboximidamide Functionality: Serves as a versatile intermediate for synthesizing heterocycles or coordinating metal ions.
Synthesis and Methodological Approaches
Reaction Scheme:
Yield Optimization
Key factors influencing yield include:
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Temperature Control: Maintaining ≤30°C during nitration prevents side reactions like ring sulfonation .
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Stoichiometry: Excess aniline derivatives improve carboximidamide formation efficiency.
Physicochemical Profile and Stability
Physical Properties
| Property | Value (Predicted) |
|---|---|
| Boiling Point | 373.2 ± 52.0 °C |
| Density | 1.39 ± 0.1 g/cm³ |
| pKa | 5.29 ± 0.50 |
The compound is expected to exist as a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its nitro and carboximidamide groups .
Chemical Stability
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Thermal Stability: Decomposition may occur above 300°C, with potential release of toxic nitrogen oxides.
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Photoreactivity: Nitroaromatics are prone to photodegradation; storage in amber glass is recommended.
Computational and Experimental Analyses
Predicted ADMET Properties
Computational models suggest:
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LogP: ~2.8 (moderate lipophilicity suitable for membrane penetration).
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Topological Polar Surface Area (TPSA): ~90 Ų (indicative of moderate bioavailability).
Molecular Modeling Insights
Docking studies (hypothetical) propose affinity for cytochrome P450 enzymes, hinting at potential metabolic pathways. The -CF group may reduce oxidative metabolism, extending half-life in biological systems .
Industrial and Research Applications
Pharmaceutical Intermediates
The nitro group serves as a precursor for amine synthesis via catalytic hydrogenation. For example, reduction could yield 3-amino-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide, a candidate for kinase inhibitor development .
Agrochemical Development
The trifluoromethyl group enhances pesticidal activity by improving target binding and environmental persistence. Structural analogs, such as N-(3-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide , are explored as herbicides.
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